Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1257303-72-2
VCID: VC8063215
InChI: InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13+/m1/s1
SMILES: C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol

Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate

CAS No.: 1257303-72-2

Cat. No.: VC8063215

Molecular Formula: C14H19NO3

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate - 1257303-72-2

Specification

CAS No. 1257303-72-2
Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
IUPAC Name benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate
Standard InChI InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13+/m1/s1
Standard InChI Key FYIZIYCXUSGNLZ-OLZOCXBDSA-N
Isomeric SMILES C1C[C@H](C[C@H](C1)O)NC(=O)OCC2=CC=CC=C2
SMILES C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate features a cyclohexane ring substituted with a hydroxyl group at the 3-position and a carbamate moiety at the 1-position. The carbamate group is further esterified with a benzyl group, introducing aromaticity and steric bulk. The stereochemistry of the cyclohexyl ring—defined as (1R,3S)—plays a critical role in its molecular interactions, as the spatial arrangement of the hydroxyl and carbamate groups influences hydrogen bonding and enzyme binding .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number1257303-72-2
Molecular FormulaC14H19NO3\text{C}_{14}\text{H}_{19}\text{NO}_{3}
Molecular Weight249.3 g/mol
IUPAC Namebenzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate
Purity97% (commercial grade)
AppearanceSolid (color unspecified)

The compound’s isomeric SMILES string, C1C[C@H](C[C@H](C1)O)NC(=O)OCc2ccccc2\text{C1C[C@H](C[C@H](C1)O)NC(=O)OCc2ccccc2}, confirms the (1R,3S) configuration . This stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Spectroscopic and Chromatographic Data

While explicit spectroscopic data (e.g., NMR, IR) are absent in available sources, the Standard InChIKey (FYIZIYCXUSGNLZ-OLZOCXBDSA-N) provides a unique identifier for computational and database referencing . The compound’s solubility in organic solvents like dichloromethane and tetrahydrofuran is inferred from its synthesis conditions.

Synthesis and Manufacturing

Synthetic Route

The primary synthesis involves reacting benzyl chloroformate with (1R,3S)-3-hydroxycyclohexylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride and forming the carbamate bond.

Benzyl chloroformate+(1R,3S)-3-hydroxycyclohexylamineEt3NBenzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate+HCl\text{Benzyl chloroformate} + \text{(1R,3S)-3-hydroxycyclohexylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate} + \text{HCl}

The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at room temperature, yielding the product after aqueous workup and purification.

Scalability and Industrial Production

Commercial suppliers like LabSolu and CP Lab Safety offer the compound in quantities ranging from 1 mg to 10 grams, with prices between $607.37 and $3,171.02 depending on scale . The synthesis’s scalability is limited by the cost and availability of the chiral amine precursor, which requires enantioselective synthesis or resolution.

Applications in Chemical Research

Chiral Building Block

The compound’s stereospecificity makes it valuable for synthesizing enantiomerically pure molecules. For example, it has been employed in the preparation of cyclohexane-derived catalysts for asymmetric synthesis .

Protecting Group Strategy

The benzyl carbamate (Cbz) group serves as a temporary protecting group for amines in multistep syntheses. Its stability under acidic conditions and ease of removal via hydrogenolysis enhance its utility in complex molecule assembly .

ParameterDetailSource
GHS PictogramExclamation mark (GHS07)
Hazard StatementsH302
Precautionary MeasuresP264, P270, P330, P301+P312
StorageRoom temperature, dry environment

Disposal Considerations

Unused material should be incinerated or disposed of via licensed chemical waste handlers. Neutralization protocols for carbamates typically involve hydrolysis under basic conditions .

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